Cas no 868592-56-7 (NIAD 4)

NIAD 4 structure
NIAD 4 structure
Product Name:NIAD 4
Numéro CAS:868592-56-7
Le MF:C18H10N2OS2
Mégawatts:334.414801120758
CID:2102180
Update Time:2024-10-26

NIAD 4 Propriétés chimiques et physiques

Nom et identifiant

    • 2-((5'-(4-hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
    • 2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
    • 2-[[5′-(4-Hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]propanedinitrile (ACI)
    • Propanedinitrile, [[5′-(4-hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]- (9CI)
    • 2-((5′-(4-Hydroxyphenyl)-2,2′-bithiophen-5-yl)methylene)malononitrile
    • NIAD 4
    • Piscine à noyau: 1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
    • La clé Inchi: KLFRZDOQQDHVSS-UHFFFAOYSA-N
    • Sourire: N#C/C(=C/C1=CC=C(C2=CC=C(C3C=CC(O)=CC=3)S2)S1)/C#N

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 3

NIAD 4 PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N911554-5mg
NIAD-4
868592-56-7 BR
5mg
¥1,460.70 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73040-5mg
NIAD-4
868592-56-7 98%
5mg
¥1058.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73040-10mg
NIAD-4
868592-56-7 98%
10mg
¥1383.00 2022-04-26
TRC
N407725-5mg
NIAD 4
868592-56-7
5mg
$98.00 2023-05-17
TRC
N407725-10mg
NIAD 4
868592-56-7
10mg
$115.00 2023-05-17
TRC
N407725-25mg
NIAD 4
868592-56-7
25mg
$201.00 2023-05-17
TRC
N407725-100mg
NIAD 4
868592-56-7
100mg
$626.00 2023-05-17
TRC
N407725-250mg
NIAD 4
868592-56-7
250mg
$1246.00 2023-05-17
A2B Chem LLC
AC15195-500mg
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
868592-56-7 98% by HPLC
500mg
$4315.00 2024-04-19
A2B Chem LLC
AC15195-1000mg
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
868592-56-7 98% by HPLC
1000mg
$6882.00 2024-04-19

NIAD 4 Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Référence
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

Méthode de production 2

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  4 h, 0 °C; overnight, 0 °C
2.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Référence
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Méthode de production 3

Conditions de réaction
1.1 Reagents: 1-Biphenyl-2-carboxylic acid ,  Silver oxide (Ag2O) Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  4 h, 0 °C; overnight, 0 °C
3.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Référence
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Méthode de production 4

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Référence
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  2 h, -70 °C
1.2 12 h, -70 °C → rt
2.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Référence
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  36 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  2 h, -70 °C
2.2 12 h, -70 °C → rt
3.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Référence
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

NIAD 4 Raw materials

NIAD 4 Preparation Products

NIAD 4 Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:868592-56-7)NIAD 4
Numéro de commande:A900032
État des stocks:in Stock
Quantité:5mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:04
Prix ($):182.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:868592-56-7)NIAD 4
A900032
Pureté:99%
Quantité:5mg
Prix ($):182.0
Courriel